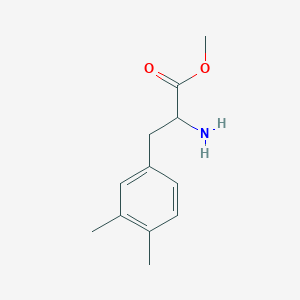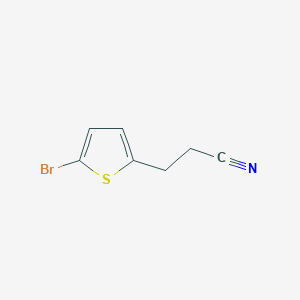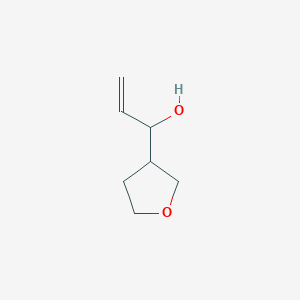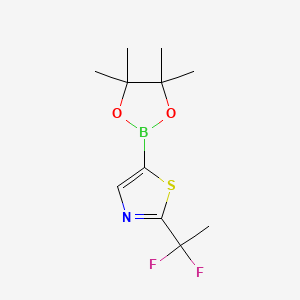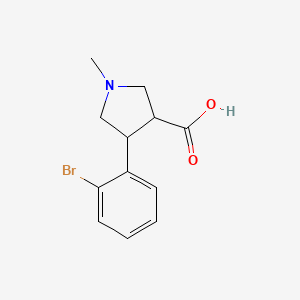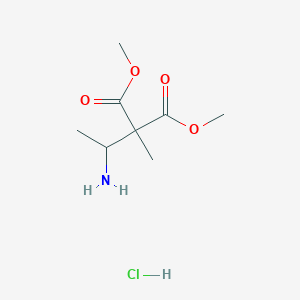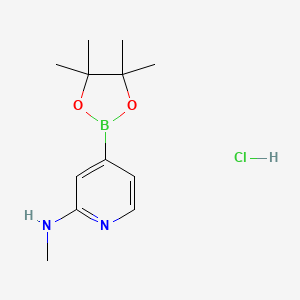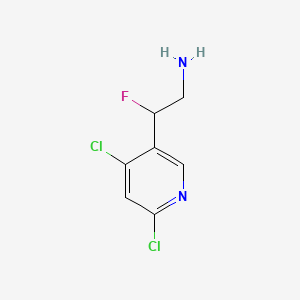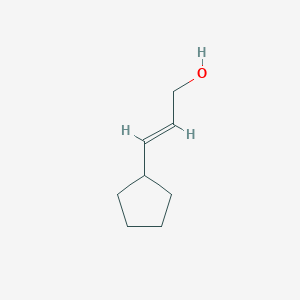
2-(4-Chloro-3-methoxyphenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a derivative of acetaldehyde, where the aldehyde group is attached to a phenyl ring substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxybenzyl chloride with a suitable aldehyde precursor under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the chloride is replaced by the aldehyde group.
Another method involves the oxidation of 2-(4-Chloro-3-methoxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction converts the primary alcohol group to an aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts and oxidizing agents are carefully selected to ensure efficient conversion of starting materials to the desired product.
化学反应分析
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(4-Chloro-3-methoxyphenyl)acetic acid.
Reduction: 2-(4-Chloro-3-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Chloro-3-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a precursor for the synthesis of bioactive compounds with therapeutic potential.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)acetaldehyde depends on its specific application. In enzymatic reactions, it may act as a substrate for aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors in the body.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)acetaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Methoxyphenyl)acetaldehyde: Lacks the chlorine atom, which may influence its chemical properties and applications.
4-Chloro-3-methoxybenzaldehyde: Contains an aldehyde group directly attached to the phenyl ring, differing in structure and reactivity.
Uniqueness
2-(4-Chloro-3-methoxyphenyl)acetaldehyde is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. Additionally, the combination of these functional groups may impart unique biological properties, making it a compound of interest in medicinal chemistry research.
属性
分子式 |
C9H9ClO2 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,5-6H,4H2,1H3 |
InChI 键 |
YIISCBXMBMQORP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CC=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


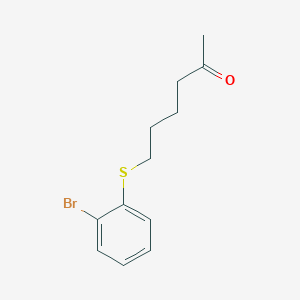

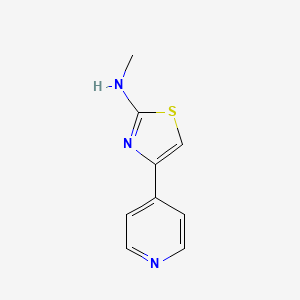
![[1-(3-methylbutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B15312975.png)

